2-(4-Fluorophenyl)-4-[3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline
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Overview
Description
2-(4-Fluorophenyl)-4-[3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4’-propylbiphenyl-4-carboxylic acid, and 2-chloroquinoline. The synthesis may involve the following steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting 4’-propylbiphenyl-4-carboxylic acid with hydrazine hydrate and a suitable dehydrating agent.
Coupling with 4-fluoroaniline: The oxadiazole intermediate is then coupled with 4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the quinoline ring: The final step involves the cyclization of the intermediate with 2-chloroquinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-[3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may lead to the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-[3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Interference with cellular processes: The compound may disrupt cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A simpler quinoline derivative with known biological activity.
4-Fluoro-2-phenylquinoline: A fluorinated quinoline derivative with potential therapeutic applications.
4-[3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline: A structurally similar compound without the fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-4-[3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline is unique due to the presence of both the fluorophenyl and oxadiazole groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C32H24FN3O |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)quinolin-4-yl]-3-[4-(4-propylphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C32H24FN3O/c1-2-5-21-8-10-22(11-9-21)23-12-14-25(15-13-23)31-35-32(37-36-31)28-20-30(24-16-18-26(33)19-17-24)34-29-7-4-3-6-27(28)29/h3-4,6-20H,2,5H2,1H3 |
InChI Key |
HJMHFHLLRKTRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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